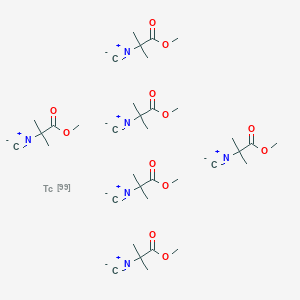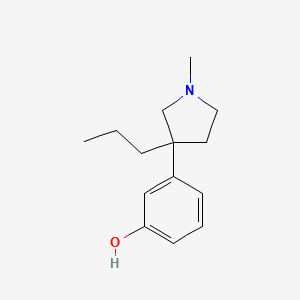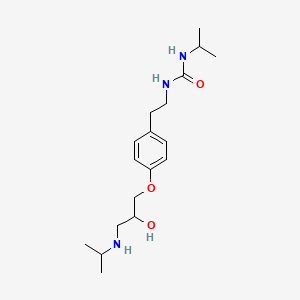
Pafenolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pafenolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of cardiovascular conditions such as hypertension and arrhythmias. The compound is characterized by its selective inhibition of beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pafenolol can be synthesized through a multi-step process involving the reaction of 4-(2-hydroxy-3-isopropylaminopropoxy)phenylacetic acid with isopropyl isocyanate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. The final product is then purified through crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Pafenolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: The reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated this compound derivatives
Applications De Recherche Scientifique
Pafenolol has a wide range of applications in scientific research:
Mécanisme D'action
Pafenolol exerts its effects by selectively binding to beta-adrenergic receptors, particularly the beta-1 subtype, which is predominantly found in cardiac tissue. By blocking these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action helps in managing conditions like hypertension and arrhythmias .
Comparaison Avec Des Composés Similaires
Atenolol: Another beta-1 selective blocker used for hypertension and angina.
Metoprolol: A beta-1 selective blocker with similar applications but different pharmacokinetic properties.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Uniqueness of Pafenolol: this compound is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes the risk of bronchospasm, a common side effect associated with non-selective beta-blockers like Propranolol. Additionally, this compound exhibits dose-dependent intestinal absorption, which can be advantageous in tailoring individualized treatment regimens .
Propriétés
Numéro CAS |
178968-84-8 |
|---|---|
Formule moléculaire |
C18H31N3O3 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
1-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C18H31N3O3/c1-13(2)20-11-16(22)12-24-17-7-5-15(6-8-17)9-10-19-18(23)21-14(3)4/h5-8,13-14,16,20,22H,9-12H2,1-4H3,(H2,19,21,23) |
Clé InChI |
PKWZWSXSCKVUJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)NC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



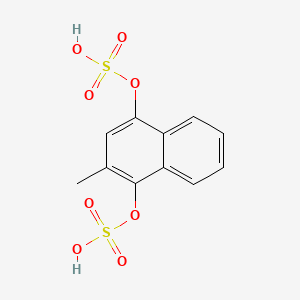
![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3-octadec-9-enoyloxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10784707.png)
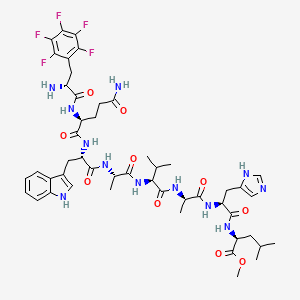

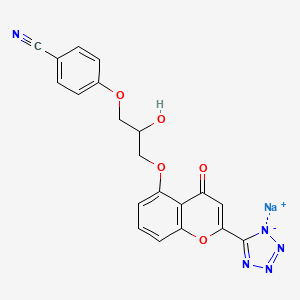

![7-[[4-[[4-[[5-[[5-[(6,8-Disulfo-2-naphthyl)carbamoyl]-1-methyl-pyrrol-3-yl]carbamoyl]-1-methyl-pyrrol-3-yl]carbamoylamino]-1-methyl-pyrrole-2-carbonyl]amino]-1-methyl-pyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid](/img/structure/B10784750.png)
![tert-butyl N-[5-benzyl-3-hydroxy-6-[[3-methyl-1-[(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B10784756.png)

